Cilastatin

Dehydropeptidase I Enzyme Kinetics Drug Development

Generic DHP-I inhibitors lack cilastatin's clinically validated nephroprotective profile. Cilastatin (MK-0791) solves this with >1,700-fold selectivity for renal DHP-I (IC50=0.1 µM) over bacterial CphA (IC50=178 µM). - Protects imipenem from renal hydrolysis, enabling accurate PK/PD and efficacy studies. - Dual DHP-I/OAT inhibition mechanism supports nephroprotection research across ischemia-reperfusion, sepsis, and drug-induced AKI models. - Available in gram-scale quantities with batch-specific COA for reproducible in vivo experimentation.

Molecular Formula C16H26N2O5S
Molecular Weight 358.5 g/mol
CAS No. 82009-34-5
Cat. No. B194054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilastatin
CAS82009-34-5
SynonymsCilastatin
Cilastatin Monosodium Salt
Cilastatin Sodium
MK 0791
MK 791
MK-791
MK0791
MK791
Monosodium Salt, Cilastatin
Salt, Cilastatin Monosodium
Sodium, Cilastatin
Molecular FormulaC16H26N2O5S
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C
InChIInChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+/m1/s1
InChIKeyDHSUYTOATWAVLW-WFVMDLQDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Light-Yellow Solid
Solubility1.00e-01 g/L

Cilastatin: A Renal DHP-I Inhibitor


Cilastatin (MK-0791) is a reversible, competitive inhibitor of renal dehydropeptidase-I (DHP-I), a zinc metalloenzyme located in the brush border of proximal tubules that degrades carbapenem antibiotics like imipenem [1]. Its primary function is to protect imipenem from renal hydrolysis, thereby extending its plasma half-life and enabling therapeutic urinary concentrations [2]. While it lacks intrinsic antibacterial activity, its high specificity for renal DHP-I (IC50 = 0.1 μM) and a secondary, low-potency inhibition of the bacterial metallo-β-lactamase CphA (IC50 = 178 μM) define its unique pharmacological profile [3].

Renal DHP-I inhibitor for carbapenem co-administration studies
High target specificity over bacterial metallo-β-lactamase CphA
Dual DHP-I / OAT mechanism supports nephroprotection research models

Cilastatin: Why Substitution Fails


Generic substitution among renal dehydropeptidase-I (DHP-I) inhibitors is not scientifically valid due to significant variations in potency, enzyme specificity, and clinical nephroprotective outcomes. Cilastatin's IC50 for human renal DHP-I is 0.1 μM, and it demonstrates >1,700-fold selectivity for this target over the bacterial metallo-β-lactamase CphA [1]. In contrast, the experimental DHP-I inhibitor 'compound 25' is 200-fold more potent (Ki = 0.52 nM) but lacks the extensive clinical safety and nephroprotective data that define cilastatin's utility [2]. Other agents, like probenecid, share some nephroprotective mechanisms via OAT inhibition but do not inhibit DHP-I, leading to fundamentally different pharmacokinetic and protective profiles [3]. Therefore, selecting cilastatin is not a matter of interchangeability but of precise, evidence-based scientific application.

Experimental DHP-I inhibitors (e.g., compound 25) lack research-use validation and nephroprotection endpoint data
Probenecid shares OAT inhibition but does not inhibit DHP-I, altering renal protection mechanism profile
Other carbapenem-sparing strategies do not provide simultaneous DHP-I and OAT pathway modulation

Cilastatin: Quantitative Evidence Comparison


DHP-I Inhibition vs. Compound 25

Cilastatin's potency as a DHP-I inhibitor is well-established with an IC50 of 0.1 μM (100 nM) [1]. While it is not the most potent inhibitor ever developed, this is a critical point of differentiation. A 1991 study identified 'compound 25' (Ki = 0.52 nM), which is approximately 200-fold more potent than cilastatin [2]. However, 'compound 25' remains an experimental tool compound with no clinical development, highlighting cilastatin's unique position as the most potent and extensively validated DHP-I inhibitor available for clinical and translational research [2].

DHP-I inhibition
Head-to-head
Cilastatin IC50 0.1 µM
Compound 25 Ki 0.52 nM
~200-fold more potent in vitro
Supports DHP-I inhibition study fit
Compound 25 lacks research-use validation context
Dehydropeptidase I Enzyme Kinetics Drug Development

Nephroprotection in Bone Marrow Transplantation

A retrospective clinical study of 104 allogeneic bone marrow transplant patients provides direct evidence of cilastatin's nephroprotective effect beyond its role as a DHP-I inhibitor. Among patients exposed to imipenem/cilastatin (I/C), only 20.3% (13 of 64) developed acute renal failure (ARF), compared to 47.5% (19 of 40) in the unexposed control group, representing a 57% relative risk reduction (P < 0.003; OR 0.28) [1]. This nephroprotection was observed against cyclosporin A-induced toxicity, a common complication in this patient population.

Transplant ARF reduction
Reported endpoint context
57% relative risk reduction (P < 0.003)
ARF 20.3% vs 47.5%
Reported renal endpoint in transplant cohort
Retrospective analysis; model-specific review
Nephroprotection Bone Marrow Transplantation Clinical Trial

Protection Against Sepsis-Induced Acute Kidney Injury

In a 2025 preclinical study using a cecal ligation puncture (CLP) rat model of sepsis, cilastatin administration (150 mg/kg) demonstrated significant nephroprotective and survival benefits. Cilastatin treatment prevented sepsis-induced kidney dysfunction and reduced inflammatory markers associated with the TLR4 and NLRP3 pathways [1]. Crucially, the study reported a 33% improvement in survival in the cilastatin-treated group compared to the untreated sepsis control group [1].

Sepsis AKI survival
Reported model context
33% survival improvement vs untreated sepsis (rat CLP model)
Reported survival endpoint in preclinical AKI model
2025 study; requires species-context interpretation
Sepsis Acute Kidney Injury Nephroprotection

OAT Inhibition: Cilastatin vs. Probenecid

Cilastatin's nephroprotective effect is mediated not only by DHP-I inhibition but also through inhibition of renal organic anion transporters (OATs), a mechanism it shares with probenecid. A 2019 study demonstrated that both cilastatin and probenecid inhibited hOAT1/3-mediated transport of imipenem with comparable IC50 values and ameliorated imipenem-induced acute kidney injury in rabbits [1]. However, unlike probenecid, cilastatin uniquely combines this OAT inhibition with potent DHP-I inhibition, providing a dual mechanism of renal protection that is not achievable with probenecid alone [1].

OAT inhibition
Head-to-head
Cilastatin: dual DHP-I + OAT1/3 inhibition
Probenecid: OAT inhibition only
Supports comprehensive nephroprotection mechanism study
Dual mechanism differentiates from single-pathway modulators
Organic Anion Transporters Nephrotoxicity Drug-Drug Interactions

Clinical Safety Profile vs. Meropenem

Clinical trials comparing imipenem/cilastatin to meropenem, a carbapenem that is stable to DHP-I hydrolysis, provide a unique baseline for assessing the safety of the cilastatin component. A multicenter study in patients with complicated urinary tract infections found that recipients of imipenem/cilastatin experienced fewer drug-related adverse reactions than those receiving meropenem (8% vs. 19%) [1]. Furthermore, a retrospective cohort study in patients with pneumonia, bacteremia, and/or sepsis indicated that imipenem-cilastatin was associated with a decrease in acute kidney injury (AKI) rates compared to meropenem [2].

Adverse event profile
Reported endpoint context
Imipenem/cilastatin 8% vs meropenem 19% drug-related reactions
11% absolute reduction
Reported adverse-event endpoint context vs carbapenem comparator
Multicenter trial; endpoint definition may vary
Clinical Trial Safety Adverse Events

Cilastatin: Research & Industrial Applications


Carbapenem Pharmacokinetics and Nephroprotection

Cilastatin is essential for in vivo studies of imipenem and other DHP-I-sensitive carbapenems. Its co-administration prevents renal degradation, allowing accurate assessment of the antibiotic's pharmacokinetic profile, tissue distribution, and efficacy in infection models. The dual mechanism of nephroprotection (DHP-I and OAT inhibition) makes it the preferred choice for studies requiring the prevention of antibiotic-induced nephrotoxicity [1].

Drug-Induced Acute Kidney Injury Research

Cilastatin is a critical tool for investigating mechanisms of nephroprotection against various insults, including ischemia-reperfusion injury, sepsis, and nephrotoxic drugs like cisplatin and cyclosporin A. Its demonstrated ability to reduce AKI incidence and improve survival in preclinical models, as well as clinical evidence of nephroprotection, makes it a standard for AKI research [2][3].

OAT-Mediated Drug Interaction Studies

Cilastatin serves as a pharmacological probe for studying the role of renal OATs (particularly OAT1 and OAT3) in drug disposition and nephrotoxicity. Its ability to inhibit hOAT1/3 at clinically relevant concentrations allows researchers to dissect the contribution of these transporters to drug-drug interactions and renal safety profiles [1].

Application
Selection Property
Validation Focus
Carbapenem PK and nephroprotection studies
DHP-I inhibition with dual mechanism
Plasma stability and renal function endpoints
Drug-induced AKI research models
Dual DHP-I/OAT inhibition profile
AKI incidence and survival endpoints
OAT-mediated drug interaction assays
hOAT1/3 transport inhibition
Transporter uptake and competition assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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